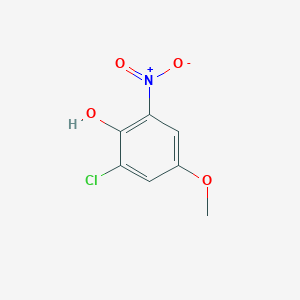

2-Chloro-4-methoxy-6-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

206872-04-0 |

|---|---|

Molecular Formula |

C7H6ClNO4 |

Molecular Weight |

203.58 g/mol |

IUPAC Name |

2-chloro-4-methoxy-6-nitrophenol |

InChI |

InChI=1S/C7H6ClNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |

InChI Key |

JFBLDMPFZLVCOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Mechanistic Investigations of 2-Chloro-4-methoxy-6-nitrophenol Synthesis Reactions

Role of Catalysis in Optimizing Reaction Efficiency and Selectivity

While specific catalytic systems for the synthesis of this compound are not documented, the synthesis of related compounds like 2-chloro-4-nitrophenol (B164951) and various nitrophenols heavily relies on catalysis to enhance efficiency and control selectivity. For instance, the chlorination of p-nitrophenol can be achieved using various chlorinating agents, and the selectivity of the reaction is influenced by the catalyst and reaction conditions.

In the broader context of nitrophenol chemistry, nanoparticle-based catalysts, particularly those using noble metals like gold (Au) and silver (Ag), as well as more abundant metals like copper (Cu), have demonstrated significant efficacy in the reduction of nitrophenols. thermofisher.com These catalysts are often supported on materials like polydopamine-coated magnetite to facilitate recovery and reuse. thermofisher.com The catalytic activity is influenced by factors such as particle size, the reducing agent used in catalyst preparation, and the position of the nitro group on the phenol (B47542) ring. thermofisher.com For example, in the reduction of various nitrophenols, the catalytic activity has been observed to follow the trend Au > Ag > Cu. thermofisher.com

Derivatization and Functional Group Interconversions of this compound

The three functional groups on the aromatic ring—hydroxyl, chloro, and nitro—each offer distinct opportunities for chemical modification, allowing for the synthesis of a diverse array of novel compounds.

Chemical Modification Strategies for the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for derivatization. Standard reactions for phenols, such as etherification and esterification, are expected to proceed readily. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding ether. Esterification could be achieved using acid chlorides or anhydrides. The acidity of the phenolic proton is significantly influenced by the electron-withdrawing nitro group, making it more acidic than phenol itself. ncert.nic.innih.gov

Transformations Involving the Chloro Substituent via Selective Reactions

The chloro group can be a site for nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions. The presence of the electron-withdrawing nitro group ortho and para to the chloro substituent would activate it towards nucleophilic attack. Reactions with amines, alkoxides, or thiolates could potentially replace the chloro group to introduce new functionalities.

Reduction and Oxidation Reactions of the Nitro Group for Novel Compound Synthesis

The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes. lgcstandards.com This reduction can be achieved using a variety of reagents, including metal catalysts like palladium or platinum with hydrogen gas, or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. ncert.nic.insigmaaldrich.com The resulting aminophenol would be a valuable intermediate for further synthetic elaborations. For example, the amino group can be diazotized and subsequently replaced with a wide range of other functional groups.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 2-Chloro-4-methoxy-6-nitrophenol

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the chloro, methoxy, and nitro substituents. The electron-withdrawing nitro group would deshield nearby protons, shifting their signals downfield, while the electron-donating methoxy group would cause an upfield shift. Spin-spin coupling between adjacent protons would provide information on their connectivity.

Carbon-13 (¹³C) NMR Characterization for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. Carbons bonded to the electronegative oxygen, chlorine, and nitro groups would appear at characteristic downfield positions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would establish proton-proton correlations, while HMQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, thereby confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy Investigations of this compound

Vibrational spectroscopy, including FTIR and Raman techniques, provides critical information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Band Assignments

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) functional groups, as well as for the aromatic ring. Key vibrational modes would include O-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching (symmetric and asymmetric), C-O stretching, and C-Cl stretching.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy would provide complementary information to the FTIR data. Vibrations that are weak or absent in the FTIR spectrum, such as those of symmetric non-polar bonds, are often strong in the Raman spectrum. For this molecule, the symmetric stretching of the nitro group and the vibrations of the aromatic ring would likely produce prominent Raman signals. researchgate.netnsf.gov

The successful synthesis and isolation of this compound would necessitate these detailed spectroscopic analyses to confirm its identity and structure. However, at present, such a dedicated study is not available in the public domain.

Electronic Spectroscopy and Photophysical Properties of this compound

The electronic absorption spectrum of this compound is dictated by the interplay of its constituent functional groups—the phenol (B47542), chloro, methoxy, and nitro groups—attached to the benzene (B151609) ring. While specific experimental spectra for this exact compound are not widely published, its UV-Vis characteristics can be inferred from closely related nitrophenol derivatives.

The spectrum is expected to exhibit distinct absorption bands in the UV and visible regions, primarily arising from π→π* and n→π* electronic transitions.

π→π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of the nitro (-NO₂) and methoxy (-OCH₃) groups, which act as strong electron-withdrawing and electron-donating groups respectively, significantly influences these transitions. They facilitate intramolecular charge transfer (ICT) from the electron-rich part of the molecule (the hydroxyl and methoxy-substituted ring) to the electron-deficient nitro group. This ICT character is typical for substituted nitrophenols and results in strong absorption bands. For instance, studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show major absorption peaks between 320 nm and 351 nm. nih.govresearchgate.net

n→π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl, methoxy, or nitro groups) to an antibonding π* orbital of the aromatic ring. These bands often appear as shoulders on the more intense π→π* peaks.

The solvent environment can induce solvatochromic shifts in the absorption maxima. In polar solvents, the charge-transfer bands are likely to shift, reflecting changes in the stabilization of the ground and excited states. Furthermore, the acidity of the solution plays a crucial role; deprotonation of the phenolic hydroxyl group to form the corresponding phenolate (B1203915) ion would lead to a significant bathochromic (red) shift in the main absorption band, as the phenolate is a much stronger electron donor, enhancing the intramolecular charge transfer. This is observed in 4-nitrophenol, where the peak shifts from ~320 nm to ~400 nm upon deprotonation. researchgate.net

The luminescence properties of this compound are expected to be minimal. Nitroaromatic compounds are well-known for their ability to quench fluorescence. rsc.orgresearchgate.netmdpi.com This phenomenon is primarily due to the potent electron-accepting nature of the nitro group, which promotes highly efficient non-radiative decay pathways for the excited state.

Upon photoexcitation, molecules like this compound are unlikely to return to the ground state via the emission of a photon (fluorescence or phosphorescence). Instead, the excited-state energy is dissipated through several competing non-radiative processes:

Efficient Intersystem Crossing (ISC): The excited singlet state (S₁) can rapidly convert to an excited triplet state (T₁). Studies on similar molecules like p-nitrophenol have shown that intersystem crossing to the triplet manifold is a dominant deactivation pathway. acs.org

Internal Conversion (IC): Direct relaxation from the excited state to the ground state without light emission is another efficient process.

Photoinduced Electron Transfer (PET): The strong electron-withdrawing nitro group can facilitate an intramolecular electron transfer, which effectively quenches any potential fluorescence. researchgate.net

Attempts to measure fluorescence from related nitrophenols have typically resulted in the observation of negligible to very weak emission, confirming that their excited states decay almost entirely through non-radiative channels. acs.org Therefore, this compound is not considered a luminescent compound; its primary utility in photophysical studies is often as a fluorescence quencher for other fluorophores. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides definitive data on the molecular weight and structural features of this compound through its characteristic fragmentation pattern. The molecular formula is C₇H₆ClNO₄, leading to a calculated monoisotopic mass of approximately 202.998 Da.

The mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z ≈ 203. A crucial diagnostic feature is the isotopic pattern of chlorine: an [M+2]⁺ peak at m/z ≈ 205 with an intensity approximately one-third that of the [M]⁺ peak, confirming the presence of a single chlorine atom. miamioh.edu

The fragmentation of the molecular ion is governed by the functional groups present. Key fragmentation pathways would include the loss of small, stable neutral molecules or radicals.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Neutral Loss | Mass Lost (Da) | Proposed Fragment Structure/Identity |

| 188 | CH₃ | 15 | Loss of a methyl radical from the methoxy group. |

| 173 | NO | 30 | Loss of nitric oxide. |

| 157 | NO₂ | 46 | Loss of a nitro radical, a common fragmentation for nitroaromatics. |

| 142 | NO₂ + CH₃ | 61 | Subsequent loss of a methyl radical after the loss of the nitro group. |

| 129 | CO + NO₂ | 74 | Loss of carbon monoxide from the phenol ring after nitro group loss. |

| 111 | Cl + NO₂ | 81 | Loss of both the chlorine and nitro radicals. |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination and Intermolecular Interactions

While a specific crystal structure determination for this compound is not available in the current literature, a detailed analysis can be extrapolated from very close structural analogs, such as 4-allyl-2-methoxy-6-nitrophenol . nih.gov The study of this related compound reveals key structural features that are expected to be present in the crystalline lattice of this compound.

The solid-state architecture is stabilized by a combination of strong intramolecular forces and weaker intermolecular interactions.

Intramolecular Hydrogen Bonding: A dominant feature is the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group and an oxygen atom of the adjacent ortho-nitro group. This interaction creates a stable six-membered pseudo-ring, known as an S(6) motif. nih.gov This bond significantly influences the planarity and chemical properties of the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by weaker forces that collectively ensure crystal cohesion. Based on its analogue, these would include: nih.gov

C—H⋯O Hydrogen Bonds: Interactions between aromatic or methoxy hydrogen atoms and oxygen atoms of the nitro groups on neighboring molecules.

π–π Stacking Interactions: The aromatic rings of adjacent molecules can stack on top of each other, with centroid-to-centroid distances typically in the range of 3.6 to 4.1 Å. nih.gov These interactions are fundamental to the packing of aromatic systems.

Table 2: Expected Contributions of Intermolecular Contacts to Crystal Packing (Based on Analogue 4-allyl-2-methoxy-6-nitrophenol)

| Contact Type | Typical Contribution (%) | Description |

| H···H | ~40% | Hydrogen-hydrogen contacts, representing the largest surface area. nih.gov |

| O···H / H···O | ~38% | Contacts involving oxygen and hydrogen, indicative of hydrogen bonding. nih.gov |

| C···H / H···C | ~12% | Carbon-hydrogen contacts. nih.gov |

| C···C | ~4% | Contacts indicating π-π stacking interactions. nih.gov |

These combined interactions would define the specific crystalline system, space group, and unit cell parameters of this compound.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Methoxy 6 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-4-methoxy-6-nitrophenol. These methods allow for the determination of the most stable three-dimensional arrangement of the atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict its ground-state geometry and electronic properties. researchgate.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | ~1.74 |

| C-NO2 Bond Length (Å) | ~1.48 |

| C-OCH3 Bond Length (Å) | ~1.36 |

| O-H Bond Length (Å) | ~0.97 |

| Intramolecular H-bond (O-H...O) (Å) | ~1.85 |

| C-N-O Bond Angle (°) | ~118 |

| Dihedral Angle (C-C-N-O) (°) | Deviates from 0° due to steric hindrance |

Note: These are representative values based on calculations of structurally similar molecules. Actual values would require specific computation for this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the use of empirical parameters. nist.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for energetic and spectroscopic predictions. While computationally more demanding than DFT, they can serve as a benchmark. For this compound, ab initio calculations would be particularly useful for accurately predicting properties like ionization potential, electron affinity, and the energies of excited electronic states, which are crucial for understanding its photochemical behavior. rsc.org

For instance, time-dependent DFT (TD-DFT) or ab initio methods like Configuration Interaction Singles (CIS) can be used to predict the UV-Visible absorption spectrum, identifying the electronic transitions responsible for its color. The electronic transitions in nitrophenols are often characterized as π → π* and n → π* transitions, involving the aromatic ring, the nitro group, and the phenolic oxygen. nih.gov The substituents (chloro and methoxy (B1213986) groups) will modulate the energies of these transitions.

Molecular Orbital Theory and Reactivity Analysis

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules based on the distribution and energies of their electrons in various orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group. researchgate.net The presence of the electron-donating methoxy group would raise the HOMO energy, while the electron-withdrawing chloro and nitro groups would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a chemically reactive nature.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 |

Note: These values are estimations based on data from analogous substituted nitrophenols and can vary with the computational method.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which further quantify the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, corresponding to the Lewis structure. For this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bond between the hydroxyl and nitro groups. It can also quantify the delocalization of electron density from the electron-donating methoxy and hydroxyl groups to the electron-withdrawing nitro group and the aromatic ring.

This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu For example, the delocalization of a lone pair from the methoxy oxygen into an antibonding π* orbital of the ring would be a significant stabilizing interaction. Similarly, the charge transfer from the ring to the nitro group can be quantified.

Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP surface is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the phenolic oxygen, making these sites prone to interaction with electrophiles or hydrogen bond donors. nih.govnih.gov Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, confirming its acidic character and susceptibility to nucleophilic attack. The presence of the electron-withdrawing chlorine and nitro groups would enhance the positive potential on the aromatic ring, making it more susceptible to nucleophilic aromatic substitution compared to phenol (B47542) itself.

Reaction Pathway Modeling and Transition State Analysis for Predicted Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its substituent groups—chloro, methoxy, nitro, and hydroxyl—on the aromatic ring. Theoretical modeling, primarily employing Density Functional Theory (DFT), can elucidate the plausible reaction pathways this molecule might undergo. These transformations often involve nucleophilic or electrophilic attack, as well as redox processes.

One of the key predicted transformations for nitrophenolic compounds is their reduction. The nitro group is susceptible to reduction to an amino group, a transformation of significant industrial and environmental relevance. researchgate.netnih.gov Computational studies on similar molecules, such as 4-nitrophenol (B140041), have shown that this reduction can proceed through various intermediates. researchgate.netdergipark.org.tr For this compound, a likely pathway would involve the stepwise reduction of the nitro group, potentially forming nitroso and hydroxylamino intermediates before yielding 2-amino-6-chloro-4-methoxyphenol.

Transition state analysis is crucial for understanding the kinetics of these predicted reactions. By locating the transition state structures along the reaction coordinate, chemists can calculate the activation energy, which determines the reaction rate. For the reduction of the nitro group, theoretical calculations would identify the geometry of the transition state for each step of the reduction process. These calculations often reveal that the reaction mechanism can be influenced by the solvent and the presence of a catalyst. researchgate.netdergipark.org.tr

Another potential reaction pathway for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the benzene (B151609) ring. The chloro and nitro groups are electron-withdrawing, activating the ring towards such attacks. Computational analysis, such as the calculation of Mulliken charges, can predict the most likely sites for nucleophilic attack. For the related compound 2-chloro-4-nitroanisole (B1210655), it was calculated that the carbon atom attached to the methoxy group has a higher Mulliken charge, suggesting it as a potential site for nucleophilic substitution.

The presence of the hydroxyl and methoxy groups also opens up pathways for electrophilic substitution, although the strong deactivating effect of the nitro group would likely make these reactions less favorable. Theoretical modeling can predict the regioselectivity of such reactions by calculating the energies of the intermediate carbocations (sigma complexes).

The following table summarizes predicted elementary reaction steps and their computationally estimated activation energies for transformations of this compound, based on studies of analogous compounds.

| Predicted Reaction Step | Reactants | Products | Estimated Activation Energy (kcal/mol) |

| Nitro Group Reduction (Initial Step) | This compound + Reducing Agent | 2-Chloro-4-methoxy-6-nitrosophenol | 15-25 |

| Nucleophilic Substitution (Cl replacement) | This compound + Nucleophile | 2-Nu-4-methoxy-6-nitrophenol | 20-30 |

| O-Demethylation | This compound | 2-Chloro-6-nitrohydroquinone | 30-40 |

Note: These values are estimations based on computational studies of similar phenolic compounds and can vary depending on the specific reaction conditions and computational methods employed.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. The primary techniques used for this purpose are DFT and Time-Dependent DFT (TD-DFT). rsc.orgnih.govnih.gov

The vibrational spectrum (Infrared and Raman) of this compound can be calculated using DFT. These calculations provide the vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. For example, characteristic stretching frequencies for the O-H, N-O (from the nitro group), C-Cl, and C-O-C (from the methoxy group) bonds can be precisely predicted. Studies on similar molecules like 2-nitrophenol (B165410) and other halogenated phenols have demonstrated a strong correlation between computed and experimental vibrational spectra. mdpi.comlongdom.org

Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic parameter that can be accurately predicted using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.trmdpi.com The calculated ¹H and ¹³C NMR chemical shifts for this compound would provide a detailed map of the electronic environment of each nucleus in the molecule. These theoretical values, when compared to experimental data, are invaluable for structural elucidation.

The electronic or UV-Visible spectrum is predicted using TD-DFT calculations. rsc.orgnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). For nitrophenols, the position of the nitro group and other substituents significantly influences the electronic spectrum. rsc.orgmdpi.com Computational studies can model these effects and help in the interpretation of the experimental UV-Vis spectrum.

The table below presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound, based on findings for analogous compounds.

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range |

| ¹H NMR (δ, ppm) | ||

| Phenolic -OH | 8.0 - 9.0 | 7.5 - 9.5 |

| Aromatic C-H | 7.0 - 8.0 | 6.8 - 8.2 |

| Methoxy -OCH₃ | 3.8 - 4.2 | 3.7 - 4.1 |

| ¹³C NMR (δ, ppm) | ||

| C-OH | 150 - 160 | 148 - 162 |

| C-NO₂ | 140 - 150 | 138 - 152 |

| C-Cl | 125 - 135 | 123 - 137 |

| C-OCH₃ | 110 - 120 | 108 - 122 |

| Methoxy -OCH₃ | 55 - 65 | 54 - 66 |

| IR (cm⁻¹) | ||

| O-H Stretch | 3200 - 3400 | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 2950 - 3150 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1400 - 1625 |

| N-O Stretch (Asymmetric) | 1500 - 1550 | 1490 - 1560 |

| N-O Stretch (Symmetric) | 1300 - 1350 | 1290 - 1360 |

| C-O-C Stretch (Methoxy) | 1200 - 1280 | 1180 - 1290 |

| C-Cl Stretch | 700 - 800 | 680 - 820 |

| UV-Vis (λmax, nm) | 350 - 380 | 340 - 390 |

Note: The predicted values are based on typical results from DFT and TD-DFT calculations for substituted nitrophenols. Experimental values can be influenced by solvent and other experimental conditions.

Environmental Fate and Degradation Mechanisms of Halogenated Nitrophenols

Abiotic Degradation Pathways Relevant to 2-Chloro-4-methoxy-6-nitrophenol

Abiotic degradation processes, driven by physical and chemical factors, play a crucial role in the initial breakdown of persistent organic pollutants like this compound.

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolysis, the decomposition of chemical compounds by light, is a significant abiotic degradation pathway for nitrophenols in the environment. In aquatic systems, the atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, with photolysis being a key process, especially in near-surface waters where sunlight penetration is maximal. cdc.gov The half-life of these compounds in freshwater can range from one to eight days. cdc.gov For this compound, it is anticipated that photolytic degradation would proceed through the absorption of UV radiation, leading to the excitation of electrons in the aromatic ring and the nitro group. This can initiate a series of reactions, including the cleavage of the carbon-chlorine bond or the transformation of the nitro group. Studies on related compounds suggest that the presence of other functional groups, such as the methoxy (B1213986) group, can influence the rate and pathway of photolysis.

Advanced Oxidation Processes (AOPs) for Chemical Breakdown (e.g., Photo-Fenton Degradation)

Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of recalcitrant organic pollutants. nih.govresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize organic molecules.

The photo-Fenton process, a type of AOP, has shown significant efficacy in degrading chlorinated nitrophenols. nih.govresearchgate.net This process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in the presence of UV light to produce hydroxyl radicals. For a structurally similar compound, 4-chloro-2-nitrophenol, the degradation trend using various AOPs was found to be: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov The UV/Fenton process proved to be the most effective for partial mineralization. nih.gov It is plausible that this compound would also be susceptible to degradation via the photo-Fenton process, leading to the cleavage of the aromatic ring and the formation of smaller, less toxic organic molecules, and eventually, complete mineralization to CO₂, H₂O, and inorganic ions. The efficiency of this process is typically influenced by factors such as pH, and the concentrations of iron ions and hydrogen peroxide. nih.gov

Bioremediation and Microbial Degradation Studies of Substituted Nitrophenols

Bioremediation offers a cost-effective and environmentally friendly approach to detoxify sites contaminated with halogenated nitrophenols. nih.govresearchgate.net This process relies on the metabolic capabilities of microorganisms to transform these toxic compounds into less harmful substances.

Identification and Characterization of Microbial Strains with Degradative Capabilities

Several bacterial strains have been isolated and identified for their ability to degrade chlorinated nitrophenols. These microorganisms often utilize the pollutant as a sole source of carbon and energy. For instance, Burkholderia sp. RKJ 800, isolated from a pesticide-contaminated site, can utilize 2-chloro-4-nitrophenol (B164951) (2C4NP) as its sole carbon and energy source. nih.govplos.org Other identified degrading strains for 2C4NP include Arthrobacter nitrophenolicus SJCon and Rhodococcus imtechensis RKJ300. nih.govacs.orgnih.gov A Cupriavidus sp. strain CNP-8 has also been shown to degrade 2C4NP at concentrations as high as 1.6 mM. researchgate.net Given the structural similarity, it is highly probable that some of these strains, or other yet-to-be-identified microorganisms, possess the enzymatic machinery to degrade this compound.

Table 1: Microbial Strains with Degradative Capabilities for Chlorinated Nitrophenols

| Microbial Strain | Degraded Compound | Source of Isolation | Reference |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol (2C4NP) | Pesticide-contaminated soil | nih.govplos.org |

| Arthrobacter nitrophenolicus SJCon | 2-Chloro-4-nitrophenol (2C4NP) | Pesticide-contaminated site | nih.gov |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol (2C4NP) | Pesticide-contaminated soil | acs.orgnih.gov |

| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol (2C4NP) | Pesticide-contaminated soil | researchgate.net |

| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol (2C4NP) | Not specified | nih.gov |

Elucidation of Enzymatic Degradation Pathways and Identification of Intermediate Metabolites

The microbial degradation of halogenated nitrophenols proceeds through specific enzymatic pathways, often involving the removal of the nitro and chloro substituents, followed by aromatic ring cleavage. For 2C4NP, two primary initial degradation steps have been reported: oxidative removal of the nitro group or reductive dehalogenation. nih.gov

In the case of Burkholderia sp. RKJ 800, the degradation of 2C4NP is initiated by the release of nitrite (B80452) ions, followed by the release of chloride ions. nih.govplos.org The major metabolites identified in this pathway are chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ), suggesting a hydroquinone pathway. nih.govplos.org In contrast, Burkholderia sp. SJ98 degrades 2C4NP via reductive dehalogenation to form 4-nitrophenol (B140041) (PNP) as the initial intermediate. nih.gov Arthrobacter nitrophenolicus SJCon degrades 2C4NP with the formation of chlorohydroquinone (CHQ), which is then cleaved by CHQ dioxygenase. nih.govnih.gov Rhodococcus imtechensis RKJ300 also degrades 2C4NP through chlorohydroquinone and hydroquinone intermediates. acs.orgnih.gov

For this compound, the degradation pathway would likely involve monooxygenases to remove the nitro group and dehalogenases to remove the chlorine atom. nih.gov The methoxy group might also be targeted by specific enzymes. The resulting intermediates would likely be further degraded through ring-cleavage dioxygenases.

Table 2: Intermediate Metabolites in the Degradation of 2-Chloro-4-nitrophenol

| Microbial Strain | Intermediate Metabolites | Degradation Pathway | Reference |

| Burkholderia sp. RKJ 800 | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Hydroquinone pathway | nih.govplos.org |

| Burkholderia sp. SJ98 | 4-Nitrophenol (PNP) | Reductive dehalogenation | nih.gov |

| Arthrobacter nitrophenolicus SJCon | Chlorohydroquinone (CHQ) | CHQ dioxygenase pathway | nih.govnih.gov |

| Rhodococcus imtechensis RKJ300 | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Not specified | acs.orgnih.gov |

Optimization of Environmental Parameters (e.g., pH, nutrient availability) for Enhanced Biodegradation

The efficiency of microbial degradation is significantly influenced by environmental conditions. For the bioremediation of this compound, optimizing parameters such as pH, temperature, and nutrient availability would be crucial.

Studies on Cupriavidus sp. strain CNP-8 showed that it could degrade 2C4NP at temperatures ranging from 20 to 40 °C and at pH values from 5 to 10, with the highest degradation rate at pH 7. researchgate.net The degradation of 2C4NP by Burkholderia sp. RKJ 800 was observed at concentrations ranging from 0.1 mM to 0.4 mM, with an optimum concentration of 0.3 mM. nih.gov The presence of a suitable co-substrate can also enhance degradation. For instance, the degradation of 2C4NP in a microbial electrolysis cell was significantly higher in the presence of glucose as a co-substrate compared to sodium acetate. eeer.org Therefore, for effective in-situ or ex-situ bioremediation of this compound, a thorough understanding and control of these environmental parameters are essential.

Environmental Monitoring Methodologies for Related Halogenated Phenols

The effective monitoring of halogenated phenols in environmental matrices like water and soil is essential for assessing contamination levels and ensuring regulatory compliance. Due to their toxicity at low concentrations, highly sensitive and selective analytical methods are required. dss.go.th

Sample preparation is a critical first step to isolate and pre-concentrate the target analytes from complex environmental samples, thereby improving detection limits. nih.gov Common techniques include:

Solid-Phase Extraction (SPE): Widely used for aqueous samples, SPE employs cartridges containing a solid adsorbent to trap the phenols from the water sample. The trapped compounds are then eluted with a small volume of solvent. nih.govusgs.gov

Solid-Phase Microextraction (SPME): A solvent-free alternative where a coated fiber is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed directly into the analytical instrument. dss.go.th

Accelerated Solvent Extraction (ASE): Used for solid samples like soil, ASE uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. dss.go.th

Following extraction and cleanup, various analytical instruments are used for separation and quantification:

Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. It is often coupled with:

Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. dss.go.th

Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds. epa.gov

High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally unstable compounds. Detection is commonly achieved using UV-Visible or mass spectrometry detectors. nih.govnih.govnih.gov

The table below outlines various methodologies used for the determination of halogenated phenols in environmental samples.

Interactive Table: Environmental Monitoring Methodologies for Halogenated Phenols

| Analytical Technique | Sample Preparation | Sample Matrix | Target Analytes | Detection Limit | Reference(s) |

|---|---|---|---|---|---|

| GC/MS (SIM mode) | Accelerated Solvent Extraction (ASE) and SPME | Contaminated Soil | Nine different chlorophenols | Low-ppb range | dss.go.th |

| GC/MS | Solid-Phase Extraction (SPE) | Filtered Water | Wastewater compounds | Not specified | usgs.gov |

| HPLC | Thin Layer Chromatography (TLC), various extractions | Not specified | 2-Chloro-4-nitrophenol | Not specified | nih.govnih.gov |

| GC-ECD, GC/MS | Liquid-Liquid Extraction (LLE) | Drinking Water | Chlorinated hydrocarbon pesticides | Not specified | epa.gov |

Advanced Applications and Functional Material Development

2-Chloro-4-methoxy-6-nitrophenol as a Versatile Chemical Intermediate in Organic Synthesis

The multifunctionality of this compound, possessing chloro, methoxy (B1213986), nitro, and hydroxyl groups on an aromatic ring, theoretically makes it a versatile intermediate for the synthesis of more complex molecules. Each functional group offers a potential site for chemical modification, allowing for the construction of diverse molecular architectures.

Precursor for Agrochemical Development

While no specific agrochemicals derived from this compound are documented in readily available literature, its structural motifs are present in various active compounds. The nitrophenol moiety is a known toxophore in some pesticides. The chlorine atom and methoxy group can influence the lipophilicity and environmental persistence of a molecule, which are critical parameters for the efficacy and safety of agrochemicals. Hypothetically, this compound could be a starting material for the synthesis of novel herbicides, fungicides, or insecticides through modification of its functional groups. For instance, the nitro group could be reduced to an amine, and the phenolic hydroxyl could be etherified or esterified to generate a library of derivatives for biological screening.

Building Block for Advanced Dyes and Pigments

The chromophoric nature of the nitrophenol system suggests a potential application of this compound as a precursor for dyes and pigments. The nitro group, being a strong electron-withdrawing group, in conjugation with the electron-donating methoxy and hydroxyl groups, can lead to significant absorption in the visible spectrum. Derivatives of nitrophenols are used in the dye industry. For example, 2-amino-6-chloro-4-nitrophenol (B3029376) is used in hair dye formulations. europa.eueuropa.eu Theoretically, through diazotization of a derived amino group (from the reduction of the nitro group) and coupling with other aromatic compounds, a range of azo dyes could be synthesized. The chloro and methoxy substituents would serve to modify the color, fastness, and solubility properties of the resulting dyes.

Role in the Synthesis of Complex Organic Molecules for Pharmaceutical Research (as an intermediate)

Substituted nitrophenols are valuable intermediates in pharmaceutical synthesis. acs.org The functional groups of this compound allow for various synthetic transformations. The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. The phenolic hydroxyl allows for etherification or esterification, and the chlorine atom can be replaced through nucleophilic aromatic substitution. While there is no direct evidence of this compound being used in the synthesis of specific drugs, related structures are. For instance, nitrocatechol derivatives are investigated as COMT inhibitors. google.com The unique substitution pattern of this compound could, in theory, be exploited to create novel scaffolds for medicinal chemistry exploration.

Development of Chemical Sensors and Probes Utilizing the Structural Features of this compound

The development of chemical sensors based specifically on this compound has not been reported. However, the principles of sensor design for other nitrophenols can be considered for hypothetical applications.

Optical Sensing Mechanisms for Specific Analytes

Optical sensors for nitrophenols often rely on changes in fluorescence or color upon interaction with an analyte. rsc.orgmdpi.comnih.gov The phenolic proton of this compound is acidic and can be involved in hydrogen bonding or deprotonation, leading to a change in the electronic structure and, consequently, the optical properties of the molecule. A hypothetical optical sensor could be designed where the deprotonation of the phenolic hydroxyl group by a basic analyte leads to a color change. The extent of this change would be dependent on the concentration of the analyte.

Hypothetical Optical Sensing Principle:

| Analyte Type | Interaction with this compound | Observable Change |

| Basic compounds | Deprotonation of the phenolic hydroxyl group | Colorimetric or fluorometric shift |

| Metal ions | Coordination with the hydroxyl and nitro groups | Change in absorption or emission spectrum |

Electrochemical Sensing Applications and Design Principles

Electrochemical sensors for nitrophenols typically function by monitoring the reduction of the nitro group at an electrode surface. acs.orgnih.govnih.govmdpi.com The potential at which this reduction occurs can be influenced by the other substituents on the aromatic ring. The chloro and methoxy groups of this compound would be expected to modulate the reduction potential compared to unsubstituted nitrophenol.

A hypothetical electrochemical sensor for this compound would involve its immobilization on an electrode surface. The application of a potential would lead to the electrochemical reduction of the nitro group, generating a measurable current that is proportional to the concentration of the compound. The design of such a sensor would need to optimize the electrode material and the supporting electrolyte to achieve high sensitivity and selectivity.

Theoretical Electrochemical Detection Parameters:

| Parameter | Description | Potential Influence of Substituents |

| Reduction Potential | The potential at which the nitro group is electrochemically reduced. | The electron-withdrawing chlorine and electron-donating methoxy group will shift the reduction potential. |

| Sensitivity | The change in current signal per unit change in concentration. | The substituents can affect the rate of electron transfer and thus the sensitivity. |

| Selectivity | The ability to detect the target analyte in the presence of other interfering species. | The unique molecular structure could be leveraged for selective recognition by a suitably modified electrode. |

Investigation of Catalytic and Redox Applications

The electronic properties of this compound make it an interesting candidate for investigation in catalytic and redox-mediated chemical processes. The interplay between the electron-withdrawing and electron-donating substituents on the aromatic ring can be harnessed for various chemical transformations.

Exploration as a Redox Mediator in Chemical Reactions

The nitroaromatic and phenolic functionalities of this compound suggest its potential as a redox mediator. In such a role, the compound would facilitate electron transfer between a primary reductant or oxidant and a substrate. The nitro group can be reversibly reduced to nitroso, hydroxylamino, and amino groups, each step having a characteristic redox potential. This capability allows it to shuttle electrons in a controlled manner.

For instance, in microbial electrolysis cells, related compounds like 2-chloro-4-nitrophenol (B164951) have been shown to undergo cathodic reduction. eeer.org This process involves the transfer of electrons to the nitro group, initiating a cascade of reactions. The methoxy group in this compound would modulate the redox potential of the nitro group compared to its non-methoxylated analog, potentially allowing for finer tuning of its mediating capabilities in electrochemical systems.

The potential redox transformations of this compound are summarized in the table below, highlighting its capacity to act as an electron acceptor and donor.

| Transformation | Reactant/Product | Change in Oxidation State of Nitrogen | Potential Application |

| Nitro to Nitroso | R-NO₂ → R-NO | +3 to +1 | Electron shuttle in catalysis |

| Nitroso to Hydroxylamino | R-NO → R-NHOH | +1 to -1 | Intermediate in reduction pathways |

| Hydroxylamino to Amino | R-NHOH → R-NH₂ | -1 to -3 | Synthesis of amino derivatives |

Potential in Catalytic Systems for Organic Transformations

The structural features of this compound indicate its potential utility in various catalytic systems for organic transformations. The phenolic hydroxyl group can act as a proton donor or a coordinating site for metal catalysts, while the aromatic ring can be functionalized to support catalytic species.

The reduction of nitrophenols to aminophenols is a significant industrial process, often catalyzed by metal nanoparticles. While direct catalytic applications of this compound are not extensively documented, its structural analog, 2-chloro-4-nitrophenol, is known to be a substrate in such reactions, which are fundamental to the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the methoxy group could influence the adsorption of the molecule onto a catalyst surface and affect the reaction kinetics.

Furthermore, the microbial catabolism of 2-chloro-4-nitrophenol involves enzymatic oxidation, demonstrating that this class of compounds can interact with complex catalytic sites within enzymes. nih.gov This opens up possibilities for designing biomimetic catalysts that incorporate structural elements of this compound to achieve selective organic transformations.

Biochemical Reagent Design and Enzyme Assay Development Leveraging Structural Analogies

The chromophoric nature of nitrophenols has been widely exploited in the development of biochemical reagents and enzyme assays. The yellow color of the nitrophenolate ion under alkaline conditions provides a convenient spectrophotometric signal. By analogy, this compound and its derivatives hold promise for similar applications.

A pertinent example is the use of 2-chloro-4-nitrophenyl-α-D-maltotrioside as a substrate in a direct assay for α-amylase. nih.gov In this assay, the enzymatic cleavage of the glycosidic bond releases 2-chloro-4-nitrophenol, which, at the assay's pH, forms the colored 2-chloro-4-nitrophenolate ion. The rate of color formation is directly proportional to the enzyme activity.

Leveraging this principle, a substrate for a hypothetical enzyme could be synthesized by attaching a specific enzyme-cleavable group to the phenolic oxygen of this compound. The enzymatic action would release the colored 2-Chloro-4-methoxy-6-nitrophenolate, enabling a straightforward colorimetric assay. The chloro and methoxy substituents would modulate the pKa of the phenolic proton and the molar absorptivity of the resulting phenolate (B1203915), potentially offering advantages in terms of sensitivity and the optimal pH range for the assay.

The table below illustrates the potential design of such an enzyme substrate and the principle of the corresponding assay.

| Enzyme Target | Substrate Design | Principle of Detection | Advantages of the this compound Scaffold |

| Phosphatase | 2-Chloro-4-methoxy-6-nitrophenyl phosphate | Enzymatic hydrolysis releases this compound, which is deprotonated to the colored phenolate. | Tunable pKa for specific pH optima; modified spectral properties for enhanced sensitivity. |

| Glycosidase | 2-Chloro-4-methoxy-6-nitrophenyl-glycoside | Enzymatic cleavage of the glycosidic bond releases the colored 2-Chloro-4-methoxy-6-nitrophenolate. | Potential for developing novel chromogenic substrates for a range of glycosidases. |

| Esterase | 2-Chloro-4-methoxy-6-nitrophenyl acetate | Enzymatic hydrolysis of the ester linkage yields the colored 2-Chloro-4-methoxy-6-nitrophenolate. | Fine-tuning of substrate specificity through the substituents on the phenyl ring. |

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-4-methoxy-6-nitrophenol, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways :

- Chlorination-Nitration Sequence : Start with 4-methoxyphenol. Introduce chlorine via electrophilic substitution using Cl2/FeCl3 under anhydrous conditions. Follow with nitration using HNO3/H2SO4 at 0–5°C to minimize byproducts like dinitro derivatives .

- Protecting Group Strategy : Protect the hydroxyl group of 4-methoxyphenol with acetyl chloride before nitration and chlorination to improve regioselectivity. Deprotect with NaOH/EtOH post-synthesis .

- Purification : Recrystallize from ethanol/water (1:3 v/v) or use column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate the target compound. Monitor purity via HPLC (C18 column, 70% methanol/water mobile phase) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]<sup>−</sup> at m/z 216.5 .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer:

- Steric Hindrance : The methoxy group at position 4 and nitro at position 6 reduce accessibility for nucleophilic attack at the ortho/para positions.

- Electronic Effects :

- Nitro groups act as strong electron-withdrawing groups, deactivating the ring and directing substitution to meta positions.

- Methoxy groups donate electrons via resonance, competing with nitro’s inductive effects.

- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., OH<sup>−</sup>, NH3) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via <sup>19</sup>F NMR (if fluorinated analogs are used) .

Advanced: What are the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution. Monitor nitro group reduction to amine and methoxy cleavage via LC-MS .

- Biodegradation : Use soil slurry assays with Pseudomonas spp. Track intermediates like 2-chloro-4-methoxyphenol and nitrite ions via ion chromatography .

- Hydrolysis : Study pH-dependent stability (pH 3–9). Under alkaline conditions, expect Cl<sup>−</sup> displacement via SN2 mechanisms .

Advanced: How can researchers resolve contradictions in reported spectral data for nitrophenol derivatives?

Methodological Answer:

- Multi-Method Validation : Cross-validate NMR, IR, and MS data with computational tools (e.g., DFT simulations for <sup>13</sup>C NMR chemical shifts) .

- Replicate Studies : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate experimental variables .

- Collaborative Databases : Contribute to open-access repositories (e.g., NIST WebBook) to standardize reference data .

Advanced: What computational approaches predict the environmental toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP (lipophilicity) and molecular polarizability to estimate EC50 values for aquatic toxicity .

- Docking Studies : Simulate binding affinity to cytochrome P450 enzymes (e.g., CYP1A1) to predict metabolic activation .

- Thermodynamic Data : Calculate Gibbs free energy (ΔG) of hydrolysis and photolysis using NIST-derived enthalpies and entropies .

Advanced: How does the compound interact with biological macromolecules in toxicity assays?

Methodological Answer:

- Protein Binding : Use fluorescence quenching assays with bovine serum albumin (BSA). Measure Stern-Volmer constants to quantify binding affinity .

- DNA Interaction : Perform ethidium bromide displacement assays. Monitor changes in UV-Vis absorbance (hypochromicity at 260 nm) .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) via Ellman’s method. Compare IC50 values with structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.